tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate

Catalog No.
S14514532
CAS No.
M.F
C13H26N2O2
M. Wt
242.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-ca...

Product Name

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 3-[1-(methylamino)ethyl]piperidine-1-carboxylate

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

InChI

InChI=1S/C13H26N2O2/c1-10(14-5)11-7-6-8-15(9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

InChI Key

PRWFSZXEPFDTEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)NC

Tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a methylamino substituent. Its molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}. The compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to interact with various biological targets.

, including:

  • Nucleophilic Substitution: The nitrogen in the piperidine ring can participate in nucleophilic substitution reactions.
  • Esterification: The carboxylate group allows for esterification reactions, which can modify the compound's properties.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of corresponding piperidine derivatives.

Tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate exhibits significant biological activity. Compounds with similar structures have been studied for their potential as:

  • Analgesics: Pain-relieving properties are observed in related compounds.
  • CNS Stimulants: The methylamino group may enhance the compound's ability to cross the blood-brain barrier, potentially influencing central nervous system effects.
  • Anti-inflammatory Agents: Similar derivatives have shown promise in treating inflammatory conditions .

The synthesis of tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate typically involves the following steps:

  • Starting Material: A suitable piperidine derivative is chosen.
  • Reagents: Tert-butyl chloroformate and methylamine are used as key reagents.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often in an inert atmosphere (like nitrogen), at temperatures ranging from 0 to 25°C. Solvents such as dichloromethane or tetrahydrofuran are commonly employed to facilitate the reaction.

In industrial settings, large-scale production may utilize batch or continuous flow reactors with automated systems for enhanced yield and purity.

Tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate has various applications in:

  • Pharmaceutical Development: Its structure and biological activity make it a candidate for developing new medications targeting pain relief and neurological disorders.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other biologically active compounds .

Interaction studies focus on the compound's binding affinity to various biological targets. Techniques such as radiolabeled binding assays and surface plasmon resonance are often employed to assess these interactions. Understanding these interactions is crucial for elucidating how this compound functions within biological systems and its potential therapeutic effects .

Several compounds share structural similarities with tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylateC12H24N2O2Lacks ethyl substitutionAnalgesic properties
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylateC12H24N2O2Methyl group instead of ethylCNS stimulant effects
Tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylateC12H24N2O2Ethyl substitution enhances pharmacological profilePotential anti-inflammatory effects

The uniqueness of tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate lies in its specific structural features, which may enhance its pharmacological profile compared to other similar compounds. Each derivative exhibits distinct biological activities, making them valuable in medicinal chemistry research .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.199428076 g/mol

Monoisotopic Mass

242.199428076 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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